molecular formula C9H12ClN3Si B1490005 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine CAS No. 1244776-64-4

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine

Cat. No.: B1490005
CAS No.: 1244776-64-4
M. Wt: 225.75 g/mol
InChI Key: WGQWNFMNOPZVDC-UHFFFAOYSA-N
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Description

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C9H12ClN3Si and its molecular weight is 225.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A practical approach to the synthesis of alkynylpyrazoles, including derivatives similar to 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine, has been developed. This methodology utilizes condensation of hydrazines with enynones accessible from bis(trimethylsilyl)acetylene and arylacetyl chlorides, offering a convenient route for synthesizing a variety of substrates due to the use of inexpensive starting materials and high yields (Pankova et al., 2012).

Potential Biological Activity

Research on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from similar compounds demonstrated inhibitory effects on A549 lung cancer cell growth. The structure-activity relationship studies revealed that certain substitutions on the pyrazole moiety significantly enhance inhibitory effects, highlighting the potential therapeutic applications of these compounds (Zhang et al., 2008).

Chemical Transformations and Reactions

The cycloaddition reactions of 3-amino-5-chloro-2(1H)-pyrazinones with olefins have shown that ring transformation can yield either 3-amino- or 6-cyano-substituted 2-pyridinone systems. This process, subject to alternative modes of ring transformation, demonstrates the chemical versatility of pyrazinone derivatives for synthesizing complex heterocyclic compounds (Vandenberghe et al., 1996).

Material Science Applications

The synthesis and characterization of group 4 metal complexes containing amine, amido, and aminopyridinato ligands derived from reactions involving trimethylsilyl-substituted 2-aminopyridines illustrate the utility of these compounds in material science, particularly in alpha-olefin oligo- and polymerization (Fuhrmann et al., 1996).

Properties

IUPAC Name

5-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQWNFMNOPZVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.